molecular formula C21H23N3O2S B2655808 N-(3-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 894873-40-6

N-(3-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2655808
CAS No.: 894873-40-6
M. Wt: 381.49
InChI Key: XZQXLQWBCCQUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a unique molecular architecture, combining a 3-methoxyphenylacetamide group with a spirocyclic quinazoline system, a structural motif noted for its potential to interact with key biological targets . The spirocyclic quinazoline core is of particular interest in the exploration of novel ligands for xenobiotic receptors, such as the Constitutive Androstane Receptor (CAR), which plays a critical role in regulating the metabolism of foreign substances and drugs . The presence of the methoxyphenyl and sulfanyl acetamide groups may further modulate the compound's properties, including its binding affinity, selectivity, and metabolic stability. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound for developing new molecular probes. Its primary applications include investigating structure-activity relationships (SAR), screening for biological activity in high-throughput assays, and studying enzyme or receptor function in vitro. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-26-16-8-6-7-15(13-16)22-19(25)14-27-20-17-9-2-3-10-18(17)23-21(24-20)11-4-5-12-21/h2-3,6-10,13,23H,4-5,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXLQWBCCQUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3(CCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{1’H-spiro[cyclopentane-1,2’-quinazoline]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This method can be performed without solvents at room temperature or with heating in a steam bath . Another approach involves the cyclocondensation of intermediates with phenacyl bromide in boiling ethanol using triethylamine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, can be applied to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{1’H-spiro[cyclopentane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action for N-(3-methoxyphenyl)-2-{1’H-spiro[cyclopentane-1,2’-quinazoline]sulfanyl}acetamide is not fully understood, but it likely involves interactions with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The spiro structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

N-(2,4-Difluorophenyl)-2-(1′H-Spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide

  • Structural Differences : The 2,4-difluorophenyl substituent replaces the 3-methoxyphenyl group.
  • Molecular Weight : 387.45 g/mol (C₂₀H₁₉F₂N₃OS) .

2-(1′H-Spiro[cycloheptane-1,2′-quinazolin]-4′-ylsulfanyl)-N-[2-(Trifluoromethyl)phenyl]acetamide

  • Structural Differences : Cycloheptane replaces cyclopentane in the spiro system, and a 2-(trifluoromethyl)phenyl group is present.
  • Impact : The larger cycloheptane ring may reduce steric hindrance, while the trifluoromethyl group enhances metabolic stability and hydrophobicity .

Table 1: Comparison of Spirocyclic Acetamides

Compound Name Spiro Ring Substituent on Acetamide Molecular Weight (g/mol)
Target Compound Cyclopentane 3-Methoxyphenyl Not provided
N-(2,4-Difluorophenyl)-... Cyclopentane 2,4-Difluorophenyl 387.45
N-[2-(Trifluoromethyl)phenyl]-... Cycloheptane 2-(Trifluoromethyl)phenyl Not provided

Sulfanyl Acetamide Derivatives with Heterocyclic Moieties

VUAA-1 and OLC-12 (Orco Agonists)

  • Structural Features : Contain triazole or pyridine rings instead of spiroquinazoline.

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)

  • Structural Features : Oxadiazole and indole moieties replace the spiro system.
  • Biological Activity : Tested for α-glucosidase inhibition (IC₅₀ = 12.3 µM) and moderate LOX inhibition, highlighting the role of heterocycles in enzyme targeting .

Substituent Effects on Bioactivity

  • 3-Methoxyphenyl vs. Nitro/Halogen Substituents: indicates that nitro (NO₂) groups reduce acetylcholinesterase (AChE) inhibition compared to methoxy (OCH₃) or chloro (Cl) groups in related acetamides. This suggests the 3-methoxyphenyl group in the target compound may optimize AChE binding .
  • Fluorine vs. Methoxy : Fluorinated analogs (e.g., 2,4-difluorophenyl) may enhance blood-brain barrier penetration but reduce polar interactions compared to methoxy .

Biological Activity

N-(3-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a spiro-cyclopentane-quinazoline moiety and a methoxyphenyl group. Its molecular formula is C₁₈H₁₉N₃OS, with a molecular weight of approximately 329.43 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Antioxidant Properties : The presence of the methoxy group may enhance its ability to scavenge free radicals, contributing to its potential neuroprotective effects.
  • Anti-inflammatory Effects : Evidence suggests that the compound can modulate inflammatory pathways, potentially reducing cytokine release in response to stimuli such as lipopolysaccharides (LPS) .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits TNFα release in microglial cells
AntioxidantReduces oxidative stress markers
NeuroprotectiveProtects neuronal cells from apoptosis

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same class:

  • Anticancer Studies : A related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the spiro structure can enhance anticancer properties .
  • Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures have shown promise in protecting dopaminergic neurons from toxic insults . This suggests that this compound may also possess neuroprotective qualities.
  • Inflammation Modulation : The compound's ability to inhibit pro-inflammatory cytokines has been documented in various in vitro studies, indicating potential applications in treating neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(3-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the spiro[cyclopentane-1,2'-quinazoline] core via cyclization of cyclopentane derivatives with quinazoline precursors under reflux conditions (e.g., using ethanol as a solvent at 80–100°C) .
  • Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution, requiring precise control of pH (neutral to slightly basic) and temperature (40–60°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol is recommended for isolating the final product .
    • Optimization Tips : Reaction yields improve with anhydrous solvents and inert atmospheres (e.g., nitrogen). Monitoring intermediates via TLC or HPLC ensures stepwise progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the spirocyclic structure, methoxyphenyl substituents, and sulfanylacetamide linkage. Aromatic protons in the quinazoline ring appear as doublets (δ 7.2–8.1 ppm), while cyclopentane protons resonate at δ 1.8–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₁N₃O₂S) with a mass accuracy <5 ppm .
  • X-ray Crystallography : Resolves 3D conformation of the spirocyclic core, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do substituent variations in the spiroquinazoline core affect biological activity, and how can data discrepancies between analogs be resolved?

  • Methodological Answer :

  • SAR Analysis : Compare analogs (e.g., cyclopentane vs. cyclohexane spiro moieties, methoxy vs. chloro substituents) using in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example:
SubstituentIC₅₀ (Enzyme X)LogP
3-Methoxy12.3 µM2.8
3-Chloro8.7 µM3.5
Data derived from structural analogs in .
  • Resolving Discrepancies : Use molecular docking to assess steric/electronic effects of substituents on target binding. For example, chloro groups may enhance hydrophobic interactions but reduce solubility, explaining conflicting cytotoxicity results .

Q. What methodologies are used to determine the compound’s binding affinity to enzyme targets, and how reliable are these methods?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to enzymes like kinases or proteases. Requires immobilizing the enzyme on a sensor chip and titrating the compound (0.1–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding, providing insights into entropy-driven vs. enthalpy-driven interactions .
  • Validation : Cross-check with enzymatic inhibition assays (e.g., fluorogenic substrates for protease activity). Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or compound aggregation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from:
  • pH Sensitivity : Degradation in acidic conditions (pH <3) due to hydrolysis of the acetamide bond .
  • Light Exposure : Photooxidation of the methoxyphenyl group, leading to quinone formation .
  • Mitigation : Use lyophilized formulations or antioxidants (e.g., ascorbic acid) to enhance stability .

Key Research Gaps and Future Directions

  • Mechanistic Studies : No direct evidence exists for the compound’s interaction with specific enzymes (e.g., topoisomerases). Use CRISPR-engineered cell lines to validate target engagement .
  • Toxicokinetics : Limited data on metabolic pathways (e.g., CYP450-mediated oxidation). Employ LC-MS/MS to identify major metabolites in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.